molecular formula C13H16Cl2O3 B12671545 Isobutyl 2-(2,4-dichlorophenoxy)propionate CAS No. 61961-11-3

Isobutyl 2-(2,4-dichlorophenoxy)propionate

Cat. No.: B12671545
CAS No.: 61961-11-3
M. Wt: 291.17 g/mol
InChI Key: BQVQYSNGMWIMPH-UHFFFAOYSA-N
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Description

Isobutyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C13H16Cl2O3. It is a derivative of 2-(2,4-dichlorophenoxy)propionic acid, where the carboxyl group is esterified with isobutyl alcohol. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-(2,4-dichlorophenoxy)propionic acid+isobutyl alcoholacid catalystisobutyl 2-(2,4-dichlorophenoxy)propionate+water\text{2-(2,4-dichlorophenoxy)propionic acid} + \text{isobutyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(2,4-dichlorophenoxy)propionic acid+isobutyl alcoholacid catalyst​isobutyl 2-(2,4-dichlorophenoxy)propionate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of a suitable solvent, such as toluene or xylene, helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(2,4-dichlorophenoxy)propionic acid and isobutyl alcohol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-(2,4-dichlorophenoxy)propionic acid and isobutyl alcohol.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isobutyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:

    Agriculture: It is used as a herbicide to control broadleaf weeds in crops.

    Pharmaceuticals: The compound is studied for its potential therapeutic effects and as a precursor for the synthesis of other pharmacologically active compounds.

    Environmental Science: Research on its degradation and environmental impact is conducted to understand its behavior in ecosystems.

    Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.

Mechanism of Action

The mechanism of action of isobutyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound disrupts the growth of broadleaf weeds by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The molecular pathways involved include the inhibition of key enzymes and interference with cellular processes.

Comparison with Similar Compounds

Isobutyl 2-(2,4-dichlorophenoxy)propionate can be compared with other similar compounds, such as:

    Methyl 2-(2,4-dichlorophenoxy)propionate: Similar structure but with a methyl ester group instead of an isobutyl group.

    Ethyl 2-(2,4-dichlorophenoxy)propionate: Similar structure but with an ethyl ester group.

    2-(2,4-Dichlorophenoxy)acetic acid: A related compound with a different side chain.

Uniqueness

The uniqueness of this compound lies in its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. This makes it suitable for particular applications where other similar compounds may not be as effective.

Properties

CAS No.

61961-11-3

Molecular Formula

C13H16Cl2O3

Molecular Weight

291.17 g/mol

IUPAC Name

2-methylpropyl 2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C13H16Cl2O3/c1-8(2)7-17-13(16)9(3)18-12-5-4-10(14)6-11(12)15/h4-6,8-9H,7H2,1-3H3

InChI Key

BQVQYSNGMWIMPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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